An In-depth Technical Guide to 2-Bromo-4'-ethoxybenzophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4'-ethoxybenzophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Properties
2-Bromo-4'-ethoxybenzophenone is a diaryl ketone that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a bromo-substituted phenyl ring and an ethoxy-substituted phenyl ring linked by a carbonyl group, provides two distinct sites for chemical modification. This dual reactivity makes it a versatile building block for constructing complex molecular architectures. The presence of the bromine atom facilitates cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and significant applications, with a focus on its role in modern drug development.
Physicochemical and Identification Data
The fundamental properties of 2-Bromo-4'-ethoxybenzophenone are summarized below, providing essential data for laboratory use and characterization.
| Property | Value | Source |
| CAS Number | 860594-34-9 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1][2] |
| Molecular Weight | 305.17 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | (2-bromophenyl)(4-ethoxyphenyl)methanone | N/A |
Synthesis of 2-Bromo-4'-ethoxybenzophenone
The most common and industrially scalable method for synthesizing 2-Bromo-4'-ethoxybenzophenone is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (phenetole, or ethoxybenzene) with an acyl halide (2-bromobenzoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.
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Reactants: Phenetole is used as the nucleophilic aromatic substrate. Its ethoxy group is an ortho-, para-director and strongly activating, making the para-position highly susceptible to electrophilic attack. 2-Bromobenzoyl chloride serves as the electrophile precursor.
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Catalyst: A stoichiometric amount of a Lewis acid like AlCl₃ is required. The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, forming a highly reactive acylium ion (or a polarized complex), which is the potent electrophile needed to overcome the aromaticity of the phenetole ring.[3]
-
Solvent & Temperature: The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[4]
Visualizing the Synthetic Workflow
The following diagram outlines the key stages of the synthesis process, from initial reaction to final product isolation.
Caption: Workflow for the synthesis of 2-Bromo-4'-ethoxybenzophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a self-validating system for the laboratory-scale synthesis of the title compound.
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Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Charging: Suspend aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: To the cooled suspension, add phenetole (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.
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Acyl Chloride Addition: Add a solution of 2-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. A color change and evolution of HCl gas (which should be scrubbed) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain pure 2-Bromo-4'-ethoxybenzophenone.
Spectroscopic Profile
Structural elucidation and purity assessment of 2-Bromo-4'-ethoxybenzophenone rely on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Key Features and Expected Values |
| ¹H NMR | - Aromatic Protons (2-bromophenyl): Multiplets in the range of δ 7.2-7.8 ppm. - Aromatic Protons (4-ethoxyphenyl): Two doublets characteristic of a para-substituted ring, one around δ 7.7-7.9 ppm (ortho to C=O) and another around δ 6.9-7.1 ppm (ortho to -OEt). - Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected around δ 194-196 ppm. - Aromatic Carbons: Multiple signals between δ 114-165 ppm. The carbon bearing the ethoxy group will be downfield (~164 ppm), while the carbon bearing the bromine will be upfield (~120 ppm). - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 63-64 ppm and δ 14-15 ppm. |
| IR Spectroscopy | - C=O Stretch: Strong, characteristic absorption band around 1650-1670 cm⁻¹. - C-O-C Stretch (Ether): Strong absorption around 1255 cm⁻¹.[5] - Aromatic C=C Stretch: Medium absorptions in the 1400-1600 cm⁻¹ region. - C-Br Stretch: Absorption in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 304 and 306.[6] - Key Fragments: Fragmentation may occur at the carbonyl group, leading to ions such as [C₇H₄BrO]⁺ (m/z 183/185) and [C₉H₁₁O₂]⁺ (m/z 135). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4'-ethoxybenzophenone lies in the strategic reactivity of its aryl bromide moiety, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7][8] In this context, 2-Bromo-4'-ethoxybenzophenone can be coupled with various aryl or vinyl boronic acids to generate complex tri-aryl methanones or other substituted benzophenones, which are common scaffolds in medicinal chemistry.[9]
Mechanism and Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-4'-ethoxybenzophenone, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₃PO₄), the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]
The choice of ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the ortho-substituted carbonyl group.[7]
Visualizing the Suzuki Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Benzophenone-containing molecules exhibit a wide range of biological activities and are considered a "ubiquitous scaffold" in medicinal chemistry.[9] 2-Bromo-4'-ethoxybenzophenone is a key starting material for the synthesis of more complex pharmaceutical intermediates.
Intermediate for SGLT2 Inhibitors
A prominent application of a closely related analog, 5-bromo-2-chloro-4'-ethoxybenzophenone, is in the synthesis of Dapagliflozin, an important drug for the treatment of type 2 diabetes.[10] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The synthesis involves using the benzophenone derivative as a scaffold to construct the final C-aryl glucoside structure.[10] Although not the exact starting material, 2-Bromo-4'-ethoxybenzophenone serves as a valuable analog for developing synthetic routes and exploring structure-activity relationships (SAR) for this class of drugs.
Safety and Handling
While specific toxicity data for 2-Bromo-4'-ethoxybenzophenone is limited, it should be handled with the standard precautions for laboratory chemicals. Related brominated aromatic compounds can cause skin and eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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WuGanyao Co., Ltd. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap. Retrieved February 2, 2026, from [4]
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PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved February 2, 2026, from [Link][11]
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PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved February 2, 2026, from [Link][12]
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PubChem. (n.d.). 4-Bromo-4'-ethoxybenzophenone. Retrieved February 2, 2026, from [Link][6]
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CN108530408A - The method for preparing Dapagliflozin. (n.d.). Google Patents. Retrieved February 2, 2026, from [10]
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Basava, V., & Du, G. J. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(12), 1401–1425. [Link][9]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link][13]
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ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved February 2, 2026, from [Link][5]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link][8]
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Olah, G. A., & Yamato, T. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 3039-3071. [Link][3]
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